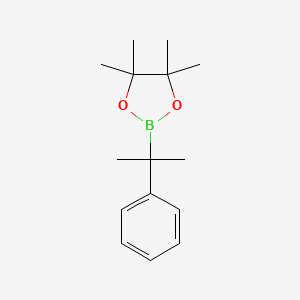

2-Phenylpropane-2-boronic Acid Pinacol Ester

Descripción

2-Phenylpropane-2-boronic acid pinacol ester is a boronic acid derivative featuring a pinacol (1,2-O₂C₂Me₄) ester group. This compound is characterized by a quaternary carbon center bearing both phenyl and boronic ester functionalities, which enhances its stability and solubility compared to its free boronic acid counterpart. Key structural features include:

- Molecular formula: C₁₅H₂₁BO₂ (approximate, based on analogs).

- Key NMR signals: The pinacol ester’s methyl (–CH₃) protons appear as a singlet at δ 1.34–1.38 in ¹H NMR, while the ¹³C NMR shows distinct peaks at δ 84.0 (B-O-C) and δ 24.9 (CH₃) .

- Applications: Widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis, leveraging its steric bulk and hydrolytic stability .

Propiedades

Fórmula molecular |

C15H23BO2 |

|---|---|

Peso molecular |

246.15 g/mol |

Nombre IUPAC |

4,4,5,5-tetramethyl-2-(2-phenylpropan-2-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H23BO2/c1-13(2,12-10-8-7-9-11-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 |

Clave InChI |

GRSRGXIHQJVENI-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-phenylpropane-2-boronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylpropane-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: Conversion to phenol derivatives.

Reduction: Formation of alkylboranes.

Substitution: Formation of carbon-carbon bonds via Suzuki–Miyaura coupling

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent

Major Products:

Oxidation: Phenol derivatives.

Reduction: Alkylboranes.

Substitution: Biaryl compounds

Aplicaciones Científicas De Investigación

2-Phenylpropane-2-boronic acid pinacol ester has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-phenylpropane-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Boronic Acid Pinacol Esters

Physicochemical Properties

Solubility

Pinacol esters generally exhibit improved solubility in organic solvents compared to their boronic acid precursors. For example:

The enhanced solubility of pinacol esters is attributed to the lipophilic pinacol moiety, which reduces polarity. However, substituents like aryl or heterocyclic groups (e.g., benzo[b]furan in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) can further modulate solubility .

Structural and Spectroscopic Comparisons

The consistency in pinacol ester NMR signals (δ 84.0 for B-O-C) across compounds highlights the structural stability of the pinacol group, while substituent-specific shifts (e.g., cyanobenzo[b]furan) reflect electronic effects .

Reactivity in Cross-Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki-Miyaura couplings. Their reactivity depends on steric and electronic factors:

Electron-withdrawing groups (e.g., –CN in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) enhance electrophilicity, accelerating transmetalation, while bulky groups (e.g., tert-Boc in ) may slow reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.